4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol
Description
4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol is a synthetic organic compound characterized by a butan-1-ol backbone linked to a substituted phenyl ring. The phenyl group features an amino (-NH₂) substituent at the 2-position and methoxy (-OCH₃) groups at the 4- and 6-positions. Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 228.28 g/mol.
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-(2-amino-4,6-dimethoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C12H19NO3/c1-15-9-7-11(13)10(5-3-4-6-14)12(8-9)16-2/h7-8,14H,3-6,13H2,1-2H3 |
InChI Key |
SCNOCUNCZCZCLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCCCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-4,6-dimethoxybenzaldehyde, which is then subjected to a series of reactions including condensation, reduction, and functional group transformations to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity while minimizing waste and cost. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. Its effects in biological systems may involve interactions with enzymes and receptors, influencing metabolic and signaling pathways .
Comparison with Similar Compounds
Key Compounds for Comparison
Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) Molecular formula: C₁₃H₁₈O₄; Molecular weight: 238.28 g/mol . Functional groups: Ester (-COOCH₃), methoxy (-OCH₃). Substituents: 3,4-Dimethoxy on phenyl. Application: Intermediate in synthetic organic chemistry (e.g., esterification reactions) .
4-(n-Heptyloxy)butan-1-ol
Comparative Data Table
Biological Activity
4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a butanol chain linked to a substituted phenyl group with two methoxy groups and an amino group. This unique structure may contribute to its biological properties.
The biological activity of 4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems and exhibit anti-inflammatory properties.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of methoxy groups in the phenyl ring may enhance electron donation capabilities, thereby providing protection against oxidative stress.
Antimicrobial Activity
The compound has shown potential antimicrobial effects, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Studies suggest that 4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol could have neuroprotective effects. It may modulate neurotransmitter release and protect neuronal cells from apoptosis induced by neurotoxic agents.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the methoxy and amino groups significantly influence the compound's potency and selectivity for various biological targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of more methoxy groups | Increased antioxidant activity |
| Alteration of the butanol chain length | Changes in antimicrobial potency |
| Variation in amino group substitution | Affects neuroprotective properties |
Case Studies
- Antioxidant Study : A study conducted on similar phenolic compounds demonstrated that derivatives with multiple methoxy substitutions exhibited enhanced radical scavenging activity compared to their non-substituted counterparts. This suggests that 4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol could possess comparable or superior antioxidant capabilities.
- Antimicrobial Testing : In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with an IC50 value suggesting potent inhibition at low concentrations. Further studies are warranted to explore its efficacy against other pathogens.
- Neuroprotection : Experimental models using neuronal cell lines indicated that treatment with the compound resulted in reduced apoptosis rates when exposed to neurotoxic agents such as glutamate. This suggests a protective mechanism potentially mediated by modulation of calcium influx or oxidative stress pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
